2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) protecting group attached to an amino acid backbone. The structure includes:
- Cbz group: A common protecting group for amines, enhancing stability during synthesis.
- Oxolan-2-yl substituent: A tetrahydrofuran (THF) ring attached at the 2-position, contributing to stereochemical complexity and influencing solubility.
- Acetic acid moiety: Provides carboxylic acid functionality, enabling further derivatization.
This compound is primarily used in peptide synthesis and medicinal chemistry as a building block. Its structural features make it valuable for studying steric and electronic effects in drug design.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17) |
InChI Key |
DKDBXUWQYOYMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Carbamate Protection of L-Amino Acetic Acid Derivatives
Step 1: Synthesis of N-Benzyloxycarbonyl amino acids
- Starting Material: L-Amino acetic acid (glycine) or its derivatives.
- Reaction: The amino group is protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
- Conditions: Typically performed in an aqueous-organic biphasic system at 0–25°C.
- Outcome: Formation of N-Cbz-glycine or related amino acids.
Step 2: Activation and coupling with oxolane-2-carboxylic acid
- Activation: The carboxylic acid group of the protected amino acid is activated using carbodiimide reagents like DCC or EDC, often with catalytic DMAP.
- Coupling: The activated amino acid derivative is reacted with oxolane-2-carboxylic acid (or its derivatives) to form the ester linkage, yielding the target compound.
Data Reference:
This method aligns with patent US4500726A, which describes protection and subsequent acidification steps to obtain N-benzyloxycarbonyl amino acids, followed by esterification with oxolane derivatives.
Method 2: Direct Esterification of Protected Amino Acids
- Procedure: Starting from N-Cbz-protected amino acids, direct esterification with oxolane-2-yl alcohol or its derivatives under dehydrating conditions (e.g., using DCC or DIC with catalytic DMAP).
- Conditions: Reflux in anhydrous solvents like dichloromethane or tetrahydrofuran, with removal of by-products via filtration.
- Advantages: Simplifies the process by avoiding intermediate activation steps.
Research Data:
Academic literature indicates that esterification of amino acids with oxolane derivatives can be achieved with high yields under these conditions, as demonstrated in synthetic protocols for similar amino acid derivatives.
Method 3: Multi-step Synthesis via Chloromethyl Intermediates
Step 1: Synthesis of chloromethyl oxolane derivatives, such as 2-chloromethyl oxolane, via chloromethylation of oxolane.
Step 2: Nucleophilic substitution of the chloromethyl group with amino groups protected as Cbz derivatives, forming the amino-oxolane linkage.
Step 3: Oxidation or hydrolysis to convert intermediates into the free acid form.
Research Data:
This approach is supported by synthetic routes outlined in academic publications focusing on amino acid derivatives with oxolane rings, emphasizing the importance of chloromethyl intermediates for functionalization.
Specific Experimental Conditions and Data
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Protection of amino group | Cbz-Cl, NaHCO₃ | Aqueous/organic biphasic | 0–25°C | High | Efficient for amino acids |
| Esterification | Oxolane-2-carboxylic acid, DCC, DMAP | Dichloromethane | Reflux | 70–90% | High purity possible |
| Nucleophilic substitution | Chloromethyl oxolane, protected amino group | Tetrahydrofuran | Room temp | 60–80% | Requires inert atmosphere |
Notes and Considerations
- Protecting Groups: The benzyloxycarbonyl group is stable under a variety of conditions but can be removed via catalytic hydrogenation if deprotection is needed.
- Reaction Optimization: pH control during acidification (pH 1.5–3) is critical to precipitate the free amino acid efficiently, as indicated by patent US4500726A.
- Purification: Typical purification involves extraction, washing, and recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxolan-2-yl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is a synthetic compound with a benzyloxycarbonyl group and an oxolane moiety, which is also known as tetrahydrofuran. It has a molecular formula of C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is investigated for applications in medicinal chemistry, specifically in developing peptide mimetics and other bioactive molecules.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid has potential applications in various fields:
- Medicinal Chemistry The compound can be used in the creation of peptide mimetics and bioactive molecules.
- Interaction studies These studies could focus on enzyme inhibition, protein-ligand interactions, and drug design.
- Synthesis of Complex Molecules It is used as a building block in synthesizing more complex molecules with potential biological activities.
Several compounds share structural similarities with 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Benzyloxycarbonyl)-glycine | Contains a glycine backbone | Simpler structure, primarily used in peptide synthesis |
| 3-(Benzyloxy)-2-amino-propanoic acid | Has an additional carbon in the chain | May exhibit different biological activities due to structural differences |
| 4-(Benzyloxy)-butanoic acid | Longer carbon chain | Potentially different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be selectively removed under mild conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxolan-2-yl moiety provides stability and enhances the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Amino Acid Backbone
Analog 1 : 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- Key Difference : The oxolan (THF) ring is attached at the 3-position instead of the 2-position .
- Impact : Altered stereochemistry may affect binding affinity in biological systems.
- Molecular Formula: C20H21NO4 (MW: 339.39) .
Analog 2 : 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
- Key Differences :
- Methoxycarbonyl offers reduced steric hindrance compared to Cbz.
- Safety Data : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Analog 3 : 2-(Benzotriazol-1-yl)-2-(Cbz-amino)acetic acid
- Key Difference: Incorporates a benzotriazole group alongside the Cbz-amino moiety .
- Impact : Benzotriazole enhances hydrogen-bonding capacity and may stabilize intermediates in coupling reactions.
- Physical Properties :
Variations in Protecting Groups
Analog 4 : Benzhydryloxycarbonyl-protected analog
- Structure: (2-Benzyhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid
- Key Difference : Bulkier benzhydryloxycarbonyl group replaces Cbz .
- Impact : Increased steric hindrance may reduce enzymatic degradation but lower solubility.
- Molecular Formula : C21H17N5O5 (MW: 419.39) .
Analog 5 : Methyl CBZ-amino(diethoxyphosphoryl)acetate
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid, also known by its CAS number 1543936-16-8, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is , with a molecular weight of approximately 279.29 g/mol. The compound features a benzyloxycarbonyl group, an amino group, and an oxolane ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1543936-16-8 |
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| Purity | Not specified |
Synthesis
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid typically involves several steps:
- Formation of the Oxolane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group : This may involve nucleophilic substitution or addition reactions, followed by protection with a benzyloxycarbonyl group.
- Attachment of the Acetic Acid Moiety : This is generally accomplished via esterification or amidation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets are influenced by the compound's structural characteristics, which modulate its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 500 µg/mL to 1000 µg/mL .
Cytotoxic Effects
In vitro studies have demonstrated that compounds structurally related to 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar in structure showed significant reductions in cell viability at concentrations as low as 1 µM after prolonged exposure .
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial activity of various benzyloxycarbonyl derivatives against reference bacterial and fungal strains. The results indicated that certain derivatives had promising antimicrobial efficacy, suggesting potential applications in treating infections .
- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of similar compounds on HepG2 (liver cancer) and DU145 (prostate cancer) cell lines revealed that some derivatives significantly reduced cell viability after 24 hours of incubation, indicating potential for further development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid, and how can purity be optimized?
Synthesis typically involves coupling a tetrahydrofuran (THF)-derived oxolane moiety with a benzyloxycarbonyl (Cbz)-protected amino group. A stepwise approach includes:
- Step 1: Protection of the amino group using benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., NaHCO₃) to form the Cbz-amine intermediate .
- Step 2: Reaction of the intermediate with a functionalized oxolane (e.g., 2-bromooxolane) in the presence of a palladium catalyst for cross-coupling .
- Purity Optimization: Use preparative HPLC with a C18 column (acetonitrile/water gradient) or recrystallization from ethanol/water mixtures. Monitor purity via LC-MS (≥95% by area normalization) .
Q. How should researchers characterize this compound’s structural integrity and stability?
- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and functional groups via ¹H/¹³C NMR. For example, the oxolane ring protons appear as multiplets at δ 1.8–2.5 ppm, while the Cbz group’s aromatic protons resonate at δ 7.2–7.4 ppm .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bends (~1550 cm⁻¹) .
- Stability Testing: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Cbz group. Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via TLC or HPLC .
Q. What solvent systems are compatible with this compound for reaction scalability?
- Polar aprotic solvents: DMF or DMSO for coupling reactions (e.g., peptide bond formation).
- Ether derivatives: THF or 2-MeTHF for Grignard or organometallic reactions.
- Aqueous compatibility: Use water/THF mixtures (up to 30% H₂O) to enhance solubility without hydrolyzing the Cbz group .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?
- Density Functional Theory (DFT): Calculate transition-state energies for nucleophilic attacks on the oxolane ring or Cbz deprotection. Software like Gaussian or ORCA can model steric/electronic effects .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature). Tools like GROMACS or AMBER are recommended .
- Contradiction resolution: If experimental yields conflict with predictions, re-evaluate solvent parameters (e.g., dielectric constant) or catalyst-substrate binding affinities .
Q. What advanced analytical techniques resolve contradictions in stereochemical assignments?
- X-ray Crystallography: Resolve ambiguities in oxolane ring conformation or amide bond geometry. Requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- Circular Dichroism (CD): Confirm enantiomeric excess for chiral centers. Compare experimental CD spectra with DFT-simulated spectra .
- 2D NMR (COSY, NOESY): Detect through-space couplings (e.g., between oxolane protons and the Cbz group) to validate spatial arrangements .
Q. How can researchers design experiments to study the compound’s role in enzyme inhibition or catalysis?
- Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-linked peptides) and monitor fluorescence quenching .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics between the compound and target enzymes (e.g., proteases) .
- Mutagenesis Studies: Introduce point mutations in enzyme active sites (e.g., Ser195Ala in chymotrypsin) to assess binding dependency on specific residues .
Q. What strategies mitigate challenges in scaling up reactions involving this compound?
- Flow Chemistry: Implement continuous-flow reactors to control exothermic reactions (e.g., Cbz deprotection with H₂/Pd-C) and improve yield reproducibility .
- Design of Experiments (DoE): Use factorial designs (e.g., Taguchi methods) to optimize variables (temperature, catalyst loading, solvent ratios) .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
